![molecular formula C14H10FNO3S B3146895 2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid CAS No. 610281-79-3](/img/structure/B3146895.png)

2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid

Overview

Description

The compound “2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid” is a chemical substance with the CAS Number: 610281-79-3 . It has a molecular weight of 291.30 and the molecular formula is C14H10FNO3S .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10FNO3S/c15-10-5-3-9(4-6-10)12(17)8-20-13-11(14(18)19)2-1-7-16-13/h1-7H,8H2,(H,18,19) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not specified in the search results.Scientific Research Applications

Insecticidal Activity

Research indicates that derivatives of nicotinic acid, including those similar to 2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid, have been studied for their insecticidal properties. Specifically, they have shown promising activity against various pests like the Green peach aphid, American bollworm, and Maize weevil (Deshmukh, Patil, & Shripanavar, 2012).

Anti-Lipolytic and Lipid-Lowering Effects

Nicotinic acid derivatives have been identified to play a significant role in lipid metabolism. They are known to decrease lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. This anti-lipolytic effect is achieved through the inhibition of cyclic adenosine monophosphate accumulation, mediated by G-protein-coupled receptors such as PUMA-G/HM74 (Tunaru et al., 2003).

Herbicidal Activity

Some derivatives of nicotinic acid have been synthesized and tested for their herbicidal activity. Compounds structurally related to nicotinic acid showed significant herbicidal effects against various weeds, offering potential for the development of new herbicides (Yu et al., 2021).

Vasorelaxation and Antioxidation Properties

Studies on thionicotinic acid derivatives, closely related to 2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid, have revealed their potential in inducing vasorelaxation and exhibiting antioxidant properties. These findings suggest their potential therapeutic application in cardiovascular diseases (Prachayasittikul et al., 2010).

Industrial Production

Nicotinic acid, the core component of the compound , is significant in various industries. It is essential for human and animal nutrition and has been produced industrially through environmentally friendly methods, highlighting its commercial importance (Lisicki, Nowak, & Orlińska, 2022).

Mechanism of Action

Pharmacokinetics

These properties significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

These effects are the result of the compound’s interaction with its targets and its influence on biochemical pathways .

properties

IUPAC Name |

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO3S/c15-10-5-3-9(4-6-10)12(17)8-20-13-11(14(18)19)2-1-7-16-13/h1-7H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOVRGILPHTMHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCC(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid | |

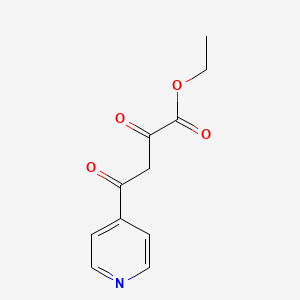

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene](/img/structure/B3146812.png)

![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one](/img/structure/B3146824.png)

![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)

![4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3146891.png)